molecular formula C22H20N2O10S2 B2733787 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid CAS No. 825600-72-4

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid

Cat. No.: B2733787
CAS No.: 825600-72-4
M. Wt: 536.53
InChI Key: ZWZYMIYZZHSEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzoic acid derivative featuring dual sulfonamide groups, two methoxy substituents at positions 2 and 4 of the benzene ring, and a 2-carboxyphenyl sulfamoyl moiety.

Properties

IUPAC Name

2-[[5-[(2-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-10-6-4-8-14(16)22(27)28)12-19(17)35(29,30)23-15-9-5-3-7-13(15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZYMIYZZHSEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)NC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled through sulfonation and amidation reactions. The process may involve:

    Sulfonation: Introduction of sulfonyl groups to the aromatic ring using reagents like sulfur trioxide or chlorosulfonic acid.

    Amidation: Formation of amide bonds by reacting sulfonyl chlorides with amines.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully managed to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, typically reducing sulfonyl groups to thiols or amides to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or thiols. Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Structural Characteristics

The molecular formula of this compound is C22H20N2O10S2C_{22}H_{20}N_{2}O_{10}S_{2}, and it is characterized by a complex structure that includes multiple functional groups conducive to biological activity. The synthesis typically involves multi-step reactions starting from simpler sulfonamide derivatives and carboxyphenyl compounds. The detailed synthetic pathway often includes:

  • Formation of the sulfonamide linkage : Reacting a sulfonamide precursor with a carboxyphenyl derivative.
  • Introduction of methoxy groups : Utilizing methoxybenzene derivatives to enhance solubility and bioactivity.
  • Final coupling reactions : To yield the target compound with high purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various analogues related to 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid . For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal activities against resistant strains of bacteria and fungi. The minimum inhibitory concentrations (MIC) of these compounds are often comparable to established antibiotics, indicating their potential as viable alternatives in treating infections caused by multidrug-resistant organisms .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research has shown that related benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of topoisomerase II, disrupting DNA replication processes essential for cancer cell proliferation. In vitro studies have reported IC50 values indicating potent activity against several cancer types, suggesting that this compound could be developed into an effective chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial potency of several benzamide derivatives, including those structurally related to This compound . Results indicated that certain derivatives exhibited MIC values as low as 5 µM against Staphylococcus aureus and Candida albicans, highlighting their potential for clinical application in treating infections .
  • Anticancer Activity Assessment : In a study focusing on novel benzamide compounds, one derivative demonstrated an IC50 value of 4.12 µM against cancer cell lines, outperforming standard treatments like 5-Fluorouracil (IC50 = 7.69 µM). This suggests that modifications to the benzamide structure can significantly enhance anticancer activity .

Mechanism of Action

The mechanism of action of 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Compound Name Key Substituents Molecular Weight (g/mol) Predicted pKa Key Features
Target Compound 2,4-dimethoxy, 2-carboxyphenyl sulfamoyl 552.51 (calculated) ~4.2 (estimated) Dual sulfonamide groups; high polarity due to methoxy and carboxy groups.
5-{N-[3-(3,4-Dichlorobenzylthio)thiophene-2-carbonyl]sulfamoyl}-2-methoxybenzoic acid () Dichlorobenzylthio, thiophene-carbonyl 545.43 Not reported Lipophilic dichlorobenzyl group; thiophene enhances π-stacking potential.
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid () Chloro-ethoxy phenyl sulfonamide 370.80 Not reported Chlorine increases electronegativity; ethoxy group improves solubility.
5-[Benzyl-(2-chloro-phenyl)sulfamoyl]-2-chloro-benzoic acid () Benzyl, dichlorophenyl sulfamoyl 436.31 2.27 (predicted) High lipophilicity; chloro groups enhance membrane permeability.
2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid () Bromo, fluoro, dichlorophenyl sulfonamide 612.27 2.61 (predicted) Halogen-rich; likely potent enzyme inhibitor due to strong electron withdrawal.

Functional Group Impact on Bioactivity

  • Target Compound : The 2-carboxyphenyl sulfamoyl group may enhance binding to positively charged enzyme pockets, while methoxy groups increase solubility in polar solvents.
  • Chlorinated Derivatives () : Halogen atoms (Cl, Br, F) increase molecular stability and receptor-binding affinity via hydrophobic and electron-withdrawing effects.

Crystallographic and Hydrogen Bonding Patterns

  • Target Compound : Likely forms intermolecular hydrogen bonds via sulfonamide NH and carboxylic acid OH groups, similar to the centrosymmetric dimers observed in related sulfonamide-carboxylic acids .
  • Compound (3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoic acid): Forms O–H···O and N–H···O hydrogen bonds, creating extended networks critical for crystal packing .

Research Findings and Implications

  • Enzyme Inhibition: Sulfonamide derivatives are known to inhibit carbonic anhydrases and tyrosine phosphatases.
  • Pharmacokinetics : Chlorinated and brominated compounds () exhibit higher logP values, favoring tissue penetration but risking metabolic instability. The target compound’s polar groups may improve renal clearance.

Biological Activity

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid is a complex sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound is structurally related to known inhibitors of anti-apoptotic proteins, which are critical targets in oncology due to their role in cancer cell survival.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for its antibacterial properties, this group may also influence the compound's interaction with various biological targets.
  • Dimethoxybenzene Moiety : Enhances lipophilicity and may improve cell membrane permeability.
  • Carboxyphenyl Group : This functional group is essential for forming hydrogen bonds, potentially aiding in binding interactions with target proteins.

The primary mechanism of action for this compound appears to involve the inhibition of anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are often overexpressed in cancer cells, allowing them to evade apoptosis. By targeting these proteins, the compound can induce apoptosis in cancer cells that rely on these pathways for survival.

Binding Affinity

Recent studies have shown that compounds similar to this sulfonamide exhibit significant binding affinity towards Mcl-1 and Bfl-1 with inhibition constants (K_i) in the nanomolar range (e.g., 100 nM) . This high affinity suggests a strong potential for therapeutic application in cancers where these proteins are implicated.

Table 1: Biological Activity Summary

Activity Value Reference
K_i (Mcl-1)100 nM
K_i (Bfl-1)100 nM
Selectivity (Bcl-2/Bcl-xL)>20-fold
Induction of apoptosisYes

Case Study 1: Inhibition of Lymphoma Cell Lines

A study demonstrated that a related compound effectively induced apoptosis in engineered lymphoma cell lines dependent on Mcl-1 and Bfl-1. The compound's ability to bind selectively to these proteins resulted in significant cell death compared to controls. This study highlights the potential of sulfonamide derivatives as effective anticancer agents targeting specific survival pathways in tumor cells .

Case Study 2: Structural Modifications and Activity Correlation

Further research focused on structural modifications of related compounds revealed that alterations to the phenylsulfonamide group significantly impacted binding affinity and selectivity. For instance, the introduction of a phenethylthio substituent was found to enhance binding potency by over 30-fold compared to simpler analogs. This finding underscores the importance of structural optimization in developing effective inhibitors against anti-apoptotic targets .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid, and how can purity be optimized during synthesis?

  • Methodology : Synthesis involves sequential sulfonamide coupling reactions. First, sulfamoyl groups are introduced via reaction of 2-carboxyphenyl sulfamoyl chloride with 2,4-dimethoxybenzenesulfonamide. Subsequent coupling with benzoic acid derivatives requires controlled pH (7–8) to prevent hydrolysis. Purity optimization includes purification via solid-phase extraction (SPE) or thin-layer chromatography (TLC) , followed by HPLC with UV detection (λ = 254 nm) to confirm >98% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional groups?

  • Methodology : Use FT-IR to confirm sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups. NMR (¹H and ¹³C) resolves methoxy (δ 3.8–4.0 ppm) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 537.12) .

Q. How should researchers design solubility studies for this compound in aqueous and organic solvents?

  • Methodology : Employ a shake-flask method with buffers (pH 2–8) and solvents (DMSO, methanol, acetonitrile). Quantify solubility via UV-Vis spectroscopy at λmax (e.g., 280 nm) and validate with HPLC . Pre-saturate solutions for 24 hours at 25°C to ensure equilibrium .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions. Standardize protocols using dose-response curves (4-parameter logistic model) and include controls (e.g., known inhibitors). Validate with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) . Cross-reference with metabolomic profiling to rule off-target effects .

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., carbonic anhydrase)?

  • Methodology : Perform molecular docking (AutoDock Vina) using X-ray crystal structures (PDB: 3LXE). Optimize ligand poses with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess stability. Validate predictions via isothermal titration calorimetry (ITC) to measure ΔH and Kd .

Q. What experimental designs are suitable for assessing this compound’s environmental fate and ecotoxicity?

  • Methodology : Follow OECD Test Guideline 307 for soil degradation studies. Use radiolabeled analogs (¹⁴C) to track biodegradation pathways. Assess acute toxicity in Daphnia magna (48-hour EC₅₀) and chronic effects via microcosm assays . Combine with HPLC-MS/MS to quantify metabolites in environmental matrices .

Q. How can researchers optimize this compound’s stability under varying storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use lyophilization for long-term storage (−80°C). For in vitro assays, add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s pharmacokinetic (PK) properties be addressed?

  • Methodology : Discrepancies in bioavailability (e.g., oral vs. intravenous) require compartmental PK modeling (NONMEM). Use cannulated rodent models for blood sampling at 0–24 hours. Compare with in vitro hepatic microsome assays to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.